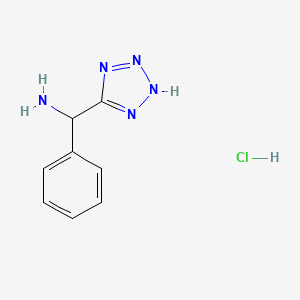

phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Description

The exact mass of the compound phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl(2H-tetrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJCHWUFIIPSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NNN=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437768-48-4 | |

| Record name | 2H-Tetrazole-5-methanamine, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437768-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, outline a detailed synthetic pathway, and explore its potential therapeutic applications based on the well-established bioisosteric relationship between the tetrazole moiety and carboxylic acids.

Introduction: The Significance of the Tetrazole Moiety in Drug Discovery

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a critical pharmacophore in modern drug design.[1] Its prominence stems from its ability to act as a bioisostere for the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including antihypertensive, antimicrobial, antiviral, and anticancer effects.[1] Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride belongs to this versatile class of compounds, positioning it as a valuable building block for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 177595-28-7 | [2] |

| Molecular Formula | C₈H₁₀ClN₅ | [2] |

| Molecular Weight | 211.65 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis and Characterization

General Synthetic Pathway

The synthesis can be conceptualized in a two-step process starting from benzaldehyde. First, the formation of an α-amino nitrile, followed by the cycloaddition reaction to form the tetrazole ring.

Caption: General synthetic pathway for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of similar tetrazole derivatives. Researchers should optimize these conditions for the specific target compound.

Step 1: Synthesis of Phenyl(amino)acetonitrile (α-Amino Nitrile)

-

To a solution of benzaldehyde in a suitable solvent (e.g., methanol), add an aqueous solution of sodium cyanide.

-

Subsequently, add a solution of ammonium chloride in aqueous ammonia.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino nitrile.

Step 2: Synthesis of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

-

Dissolve the crude phenyl(amino)acetonitrile in a suitable solvent such as isopropyl alcohol.

-

To this solution, add sodium azide (NaN₃) and a Lewis acid catalyst like zinc chloride (ZnCl₂).

-

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and quench with an appropriate aqueous solution.

-

Adjust the pH to basic to precipitate the free amine.

-

Filter the solid, wash with water, and dry to obtain the crude phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude tetrazole base in a suitable solvent (e.g., ethanol).

-

Slowly add a solution of hydrochloric acid (HCl) in the same solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl group) typically appear in the range of δ 7.0-8.0 ppm. The methanamine proton (CH) would likely be a singlet around δ 5.0-5.5 ppm. The amine (NH) and tetrazole (NH) protons will be observable, with their chemical shifts being solvent and concentration-dependent. |

| IR (KBr) | Characteristic peaks for N-H stretching (amine and tetrazole) around 3100-3400 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=N and N=N stretching of the tetrazole ring in the 1400-1600 cm⁻¹ region. |

| Mass Spec. (EIMS) | The mass spectrum should show the molecular ion peak (M+) corresponding to the free base. Fragmentation patterns would likely involve the loss of N₂ or HN₃ from the tetrazole ring. |

Potential Applications in Drug Development

The structural features of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride suggest several promising avenues for its application in drug discovery.

Caption: Potential therapeutic applications of the phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine scaffold.

-

Antifungal Agents: Research on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives has demonstrated their potential as antifungal agents, with some compounds showing good activity against Candida albicans and Aspergillus niger.[3] The core structure of the topic compound provides a scaffold for the development of new antifungals, potentially through mechanisms similar to azole-based drugs.[3]

-

Antihypertensive Agents: The tetrazole group is a well-known feature in several angiotensin II receptor blockers (ARBs) like losartan and valsartan, where it serves as a bioisosteric replacement for a carboxylic acid.[4][5] The presence of the tetrazole moiety in phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride makes it a valuable precursor for the synthesis of novel ARBs.

-

Anticancer and Anti-inflammatory Agents: Various tetrazole derivatives have been reported to possess anticancer and anti-inflammatory properties.[6] The phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine scaffold can be further functionalized to explore these activities, potentially targeting enzymes like cyclooxygenases or protein kinases.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is not provided in the search results, general safety precautions for tetrazole derivatives and amine hydrochlorides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Fire and Explosion Hazard: Some tetrazole compounds can be flammable solids and may pose an explosion risk if heated under confinement.[3][7] Use appropriate fire-extinguishing media and keep away from heat and open flames.[7]

Conclusion

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a promising heterocyclic compound with significant potential in medicinal chemistry. Its structural similarity to known pharmacophores, particularly the bioisosteric relationship of the tetrazole ring to carboxylic acids, makes it a valuable building block for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities, the information presented in this guide, based on the properties of analogous compounds, provides a solid foundation for its exploration in drug discovery programs.

References

- Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes - Oriental Journal of Chemistry. (URL not available)

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (2009). (URL not available)

- Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)

- (PDF)

- Supplementary Inform

- [Synthesis and anti-histamine release activity of phenyl tetrazole compounds] - PubMed. (URL not available)

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (URL not available)

- Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. (URL not available)

- Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives - ResearchG

- 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. (2023). (URL not available)

- 1-Phenyl-1H-1,2,3,4-tetrazol-5-amine | 5467-78-7 | FAA46778 - Biosynth. (URL not available)

- (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride, 97% - Lab-Chemicals.Com. (URL not available)

- 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem - NIH. (URL not available)

- 1 Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. (URL not available)

- 1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride. (URL not available)

- 1H-Tetrazole-5-thiol, 1-phenyl- - the NIST WebBook. (URL not available)

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (URL not available)

- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism - Growing Science. (URL not available)

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (URL not available)

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

"synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride"

An In-depth Technical Guide on the Synthesis of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a molecule of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for carboxylic acids and amides, offering improved metabolic stability and physicochemical properties.[1][2][3] The target compound, an α-aminomethyl tetrazole, mimics natural α-amino acids and serves as a valuable scaffold for drug discovery.[4] This document delves into two primary synthetic paradigms: a convergent approach using the Ugi-tetrazole multicomponent reaction and a linear strategy involving reductive amination of a ketone precursor. We will explore the mechanistic underpinnings of these routes, provide detailed, field-proven experimental protocols, and discuss the critical aspects of characterization and safety.

Introduction: The Significance of α-Aminomethyl Tetrazoles

The Tetrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1H-tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms.[5] In drug development, it is frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution is advantageous because the tetrazole's pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.[3][6] However, the tetrazole moiety often imparts superior metabolic stability, increased lipophilicity, and improved oral bioavailability compared to its carboxylic acid counterpart, making it a "privileged scaffold" found in numerous marketed drugs.[1][2]

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine: Structure and Potential

The target compound, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, is structurally analogous to the amino acid phenylalanine. This structural mimicry makes α-aminomethyl tetrazoles compelling building blocks for creating peptide mimetics and novel pharmacophores.[4] The synthesis of this specific molecule provides a template for accessing a diverse library of derivatives for screening in various therapeutic areas, from antiviral to anticancer applications.[2][5]

Retrosynthetic Analysis and Strategic Overview

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can be approached from several angles. A retrosynthetic analysis reveals two primary strategic disconnections, leading to distinct synthetic paradigms.

-

The Multicomponent Strategy: This approach disconnects the molecule at multiple points around the central α-amino carbon, envisioning a one-pot assembly from simple precursors like benzaldehyde, an amine source, an isocyanide, and an azide. This is the hallmark of the Ugi-tetrazole reaction.

-

The Linear/Functional Group Interconversion Strategy: This more traditional approach involves a stepwise construction. A key disconnection is at the C-N bond of the amine, suggesting a late-stage introduction of the amino group onto a pre-formed phenyl-tetrazole scaffold, for instance, via the reductive amination of a ketone.

The choice between these strategies depends on factors such as desired convergence, step economy, and availability of starting materials. The multicomponent approach is often favored for its efficiency and ability to rapidly generate molecular diversity.[7][8]

Caption: Simplified mechanism of the Ugi-tetrazole reaction.

Detailed Experimental Protocol (UT-4CR)

This protocol utilizes a protected ammonia equivalent, tritylamine, which can be deprotected under mild acidic conditions to yield the primary amine. [4] Materials and Equipment:

-

Benzaldehyde

-

Tritylamine

-

tert-Butyl isocyanide

-

Trimethylsilyl azide (TMSN₃)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (2M in Et₂O)

-

Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

-

Ugi Reaction: To a solution of benzaldehyde (1.0 mmol) in methanol (5 mL), add tritylamine (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and trimethylsilyl azide (1.1 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Deprotection: Dissolve the crude residue in dichloromethane (5 mL). Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature for 2-4 hours until the trityl group is fully cleaved (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure. The crude product is the trifluoroacetate salt.

-

Purification & Salt Formation: Purify the crude product via flash column chromatography if necessary. Dissolve the purified free amine in a minimal amount of cold diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Synthetic Pathway II: The Reductive Amination Approach

This linear strategy provides a robust and classical alternative to the MCR approach. It relies on the well-established formation of a tetrazole from a nitrile, followed by the conversion of a ketone to an amine.

Step 1: Synthesis of 5-Benzoyl-1H-tetrazole

The core of this step is the [3+2] cycloaddition of an azide ion to a nitrile. [9]This reaction is a cornerstone of tetrazole chemistry and is typically catalyzed by a Lewis or Brønsted acid. [10][11] Protocol: [3+2] Cycloaddition

Materials and Equipment:

-

Benzoyl cyanide

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (aqueous)

-

Heating mantle, reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend benzoyl cyanide (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in DMF (5 mL). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

-

Heating: Heat the mixture to 110-125 °C and stir for 12-24 hours. [3][12]Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker of ice water (50 mL).

-

Acidification: Carefully acidify the aqueous solution with concentrated HCl to a pH of ~2. This protonates the tetrazole and causes it to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to yield 5-benzoyl-1H-tetrazole.

Step 2: Reductive Amination of 5-Benzoyl-1H-tetrazole

Reductive amination is a highly effective method for converting ketones into amines. The reaction proceeds via the in-situ formation of an imine intermediate with an ammonia source, which is then immediately reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).

Protocol: Reductive Amination

Materials and Equipment:

-

5-Benzoyl-1H-tetrazole

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: Dissolve 5-benzoyl-1H-tetrazole (1.0 mmol) and a large excess of ammonium acetate (~10-20 equivalents) in methanol (10 mL).

-

Reduction: Add sodium cyanoborohydride (1.5-2.0 mmol) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. The workup must be performed in a well-ventilated fume hood.

-

Stir the reaction at room temperature for 24 hours.

-

Work-up: Carefully quench the reaction by the slow addition of aqueous HCl (1M) until the pH is acidic (to destroy excess borohydride).

-

Basify the solution with aqueous NaOH to pH > 10 to deprotonate the product amine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

-

Salt Formation: Perform the final hydrochloride salt formation as described in section 3.2.

Data Presentation and Characterization

The final product and key intermediates should be rigorously characterized to confirm their identity and purity.

| Compound | Synthesis Route | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |

| 5-Benzyl-1H-tetrazole | From Phenylacetonitrile | 80-90% | 114-116 | ~11-12 (br s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 4.3 (s, 2H, CH₂) |

| 5-Benzoyl-1H-tetrazole | From Benzoyl Cyanide | 75-85% | 145-148 | ~13-14 (br s, 1H, NH), 7.5-8.2 (m, 5H, Ar-H) |

| Phenyl(1H-tetrazol-5-yl)methanamine HCl | Ugi-Tetrazole (UT-4CR) | 50-70% | >200 (dec.) | ~9.0 (br s, 3H, NH₃⁺), 7.4-7.8 (m, 5H, Ar-H), 5.8 (s, 1H, CH) |

| Phenyl(1H-tetrazol-5-yl)methanamine HCl | Reductive Amination | 60-75% | >200 (dec.) | ~9.0 (br s, 3H, NH₃⁺), 7.4-7.8 (m, 5H, Ar-H), 5.8 (s, 1H, CH) |

Safety and Handling

-

Azide Compounds (NaN₃, TMSN₃): Both are highly toxic. Sodium azide can form explosive heavy metal azides and explosive hydrazoic acid upon contact with acid. All manipulations should be performed in a chemical fume hood with appropriate PPE.

-

Cyanide Compounds (Benzoyl Cyanide, NaBH₃CN): These are highly toxic. Acidic workup of reactions involving NaBH₃CN can release toxic hydrogen cyanide gas. Ensure the workup is performed in a well-ventilated fume hood.

-

Strong Acids and Reagents: Handle reagents like TFA, HCl, and others with care, using appropriate protective equipment.

Conclusion

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is readily achievable through multiple robust synthetic strategies. The Ugi-tetrazole multicomponent reaction offers a highly convergent and efficient route, ideal for library synthesis and rapid lead generation. The linear approach via reductive amination of a ketone intermediate provides a reliable, classical alternative that is also highly effective. The choice of method will be dictated by the specific goals of the research program, including scalability, desired purity, and available resources. Both pathways culminate in a valuable molecular scaffold with significant potential for applications in drug discovery and development.

References

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoYkfV69yNmTygG-IJasI4F_5eGy0mcaxcXtiiOfYvV71igcoqsA9Du3s0qb9O5rRhyDfW6s9Fi7NpFY8oLtlBiktI540wqJxWmQc3f94kxU0m9wOWtzo4I6UlZTSv_EgLABh7GCT1wmS6cEJDlJMlXg==]

- Tetrazoles via Multicomponent Reactions. Chemical Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWc4JacjV80MYmlNDDa6-NG5ueAEEICq6uEtLMIsON6Y-UILesgpnYOfIuVZnOJ7W8EYReYoV3apMIzQ--33ICpEzNll8sfdunmGuiNhLYKhRT4YdnaokUZeXkWHjf2X0LA_FLNHP7Z9QqXfKGqeY=]

- An Efficient Passerini Tetrazole Reaction (PT-3CR). ACS Sustainable Chemistry & Engineering. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]

- An efficient Passerini tetrazole reaction (PT-3CR). Green Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2014/gc/c4gc00539h]

- One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901968/]

- Efficient tetrazole synthesis via base-catalyzed Ugi MCR. Scifindr. [https://scifindr.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry. [https://www.researchgate.net/publication/348422792_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance]

- One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. Molbank. [https://www.mdpi.com/1422-8599/2021/3/M1264]

- Passerini-azide reaction for the synthesis of tetrazole derivatives. ResearchGate. [https://www.researchgate.

- Passerini Multicomponent Reactions Enabling Self-Reporting Photosensitive Tetrazole Polymers. ACS Macro Letters. [https://pubs.acs.org/doi/10.1021/acsmacrolett.1c00445]

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11065178/]

- Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222329/]

- Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [https://anjs.edu.iq/index.php/anjs/article/view/2301]

- Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8931165/]

- Ritter reaction. Wikipedia. [https://en.wikipedia.org/wiki/Ritter_reaction]

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Revista de Chimie. [https://revistadechimie.ro/pdf/A%20NOVEL%20APPROACH%20FOR%20SYNTHESIS%20OF%20SUBSTITUTED%20TETRAZOLES.pdf]

- tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [https://www.youtube.

- Ritter Reaction. Organic Chemistry Reaction. [https://www.organic-chemistry-reaction.com/ritter-reaction/]

- Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-5-phenyl-1H-tetrazole-from-benzonitrile-catalyzed-by-Pd-Co-CNT-NPs-77_fig6_360346385]

- Tetrazoles via Multicomponent Reactions. Chemical Reviews. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018388/]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient tetrazole synthesis via base-catalyzed Ugi MCR. [wisdomlib.org]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chalcogen.ro [chalcogen.ro]

A Guide to the Structural Elucidation of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct published data for this specific molecule, this document outlines a robust, multi-technique analytical approach grounded in established chemical principles and spectral data from analogous structures. By synthesizing insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a self-validating methodology for confirming the molecular structure of the target compound. This guide is designed to equip researchers with the necessary theoretical and practical knowledge to confidently characterize this and similar novel chemical entities.

Introduction: The Significance of Tetrazole Derivatives

Tetrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry and drug design. They are often employed as bioisosteric replacements for carboxylic acids and amides, offering improved metabolic stability and other advantageous physicochemical properties.[1] The specific target of this guide, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, combines the tetrazole core with a phenyl and an aminomethyl substituent, suggesting potential applications where this unique combination of functional groups is desirable. Accurate structural confirmation is a critical first step in any drug discovery and development pipeline, ensuring the integrity of subsequent biological and toxicological studies.

Proposed Synthetic Pathway: A Plausible Route to the Target Molecule

While numerous methods exist for the synthesis of 5-substituted 1H-tetrazoles, the Ugi four-component reaction (Ugi-4CR) stands out as a particularly efficient method for generating α-aminomethyl tetrazoles.[1][2][3] This one-pot reaction offers a high degree of molecular diversity and complexity from simple starting materials. A plausible synthetic route to the free base of the target molecule is proposed, followed by salt formation.

A proposed multi-step synthesis is outlined below, starting from commercially available reagents.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-phenyl-1H-tetrazole-5-carbaldehyde

A suitable precursor, 1-phenyl-1H-tetrazole-5-carbaldehyde, can be synthesized from 1-phenyl-1H-tetrazole via a Vilsmeier-Haack formylation reaction.

Step 2: Reductive Amination to form phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

-

To a solution of 1-phenyl-1H-tetrazole-5-carbaldehyde in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Stir the mixture at room temperature to facilitate imine formation.

-

Introduce a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the free base, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Spectroscopic Characterization: A Multi-faceted Approach

The following sections detail the expected spectroscopic data for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide critical information about the carbon-hydrogen framework of the target molecule.

The proton NMR spectrum is expected to show distinct signals for the phenyl, methylene, and amine protons. The protonation of the amine by HCl will have a notable effect on the chemical shifts of adjacent protons.[4]

-

Phenyl Protons (C₆H₅): These protons will likely appear as a multiplet in the aromatic region, typically between δ 7.4 and 7.8 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment and rotational freedom of the phenyl ring.

-

Methylene Protons (CH₂): The two protons of the methylene group are expected to appear as a singlet, likely in the range of δ 4.5 - 5.0 ppm. The deshielding effect of the adjacent tetrazole ring and the protonated amine will shift this signal downfield.

-

Amine Protons (NH₃⁺): Due to proton exchange and the acidic nature of the ammonium group, these three protons will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and dependent on the solvent and concentration, but a range of δ 8.0 - 9.0 ppm is anticipated.

-

Tetrazole NH Proton: For the 1H-tetrazole tautomer, a broad singlet corresponding to the N-H proton is expected, typically downfield (δ > 10 ppm), though its observation can be solvent-dependent.

The carbon NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

-

Phenyl Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon attached to the tetrazole ring (around δ 130-135 ppm), two for the ortho and meta carbons, and one for the para carbon (all typically in the δ 120-130 ppm range).

-

Methylene Carbon (CH₂): The methylene carbon is expected to have a chemical shift in the range of δ 40-50 ppm.

-

Tetrazole Carbon (C5): The carbon atom of the tetrazole ring typically resonates in the range of δ 150-160 ppm.[5]

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the sample and allows for the observation of exchangeable protons.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

For phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, electrospray ionization (ESI) in positive ion mode is expected to be the most effective ionization technique. The protonated molecule [M+H]⁺ would be the parent ion. The fragmentation of the tetrazole ring is a characteristic process.

-

Parent Ion: The expected [M+H]⁺ for the free base (C₈H₉N₅) would be at m/z 176.09.

-

Loss of N₂: A common fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 148.08.[6]

-

Loss of HN₃: Another characteristic fragmentation is the elimination of hydrazoic acid (HN₃), leading to a fragment at m/z 133.07.[6]

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the tetrazole ring could lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91.05.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infuse the solution into an electrospray ionization mass spectrometer.

-

Acquire a full scan mass spectrum to identify the parent ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and record the resulting fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The hydrochloride salt formation will significantly influence the appearance of the N-H stretching vibrations.

-

N-H Stretching (Ammonium Salt): The presence of the -NH₃⁺ group will give rise to a very broad and strong absorption band in the region of 2500-3200 cm⁻¹.[7][8] This broadness is due to hydrogen bonding and overtone/combination bands.

-

N-H Stretching (Tetrazole): A broad N-H stretching band for the tetrazole ring is also expected around 3000-3400 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

-

C=N and N=N Stretching (Tetrazole Ring): The tetrazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.[9]

-

N-H Bending (Ammonium Salt): An absorption band corresponding to the N-H bending of the ammonium group is expected around 1500-1600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Prepare a sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Correlate the observed absorption bands with the expected functional groups.

Data Synthesis and Structure Confirmation

The definitive structural elucidation of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is achieved through the congruent interpretation of data from all analytical techniques.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Observation |

| ¹H NMR | Phenyl Protons | δ 7.4 - 7.8 ppm (multiplet) |

| Methylene Protons | δ 4.5 - 5.0 ppm (singlet) | |

| Amine Protons | δ 8.0 - 9.0 ppm (broad singlet) | |

| Tetrazole NH | δ > 10 ppm (broad singlet) | |

| ¹³C NMR | Phenyl Carbons | δ 120 - 135 ppm |

| Methylene Carbon | δ 40 - 50 ppm | |

| Tetrazole Carbon | δ 150 - 160 ppm | |

| MS (ESI+) | Parent Ion [M+H]⁺ | m/z 176.09 |

| Key Fragments | m/z 148.08 ([M+H-N₂]⁺), 133.07 ([M+H-HN₃]⁺), 91.05 ([C₇H₇]⁺) | |

| IR | N-H Stretch (NH₃⁺) | 2500 - 3200 cm⁻¹ (broad, strong) |

| N-H Stretch (Tetrazole) | 3000 - 3400 cm⁻¹ (broad) | |

| C=N, N=N Stretch | 1400 - 1600 cm⁻¹ |

Visualizing the Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the synthesis and structural elucidation of the target molecule.

Conclusion

The structural elucidation of a novel compound like phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride requires a systematic and multi-pronged analytical approach. By leveraging the predictive power of established spectroscopic principles and drawing parallels with known analogous structures, a confident structural assignment can be made. This guide provides a robust framework for researchers to follow, emphasizing the importance of integrating data from NMR, MS, and IR to build a cohesive and self-validating structural argument.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Zarenezhad, E., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

-

Jayanthi, V., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 329-345. [Link]

-

Kurp, P., et al. (2018). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science, 20(2), 70-74. [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8743-8818. [Link]

-

Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

-

Fischer, N., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3986. [Link]

- Google Patents. (2013). Synthesizing method of 1-methyl-5-aminotetrazole.

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

- Google Patents. (2015).

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

-

YouTube. (2019). Synthesis of 5-Aminotetrazole. [Link] (Note: A representative, non-specific YouTube link is provided as the original may not be a stable, citable source).

-

ResearchGate. (2021). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

-

Monteiro, C., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(15), 4945. [Link]

-

Fischer, D., et al. (2016). Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. RSC Advances, 6(99), 97268-97276. [Link]

-

Khurshid, S., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1247071. [Link]

-

ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

-

Mewaldt, R. J., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2021(4), M1287. [Link]

-

Yin, P., et al. (2017). Amino-tetrazole functionalized fused triazolo-triazine and tetrazolo-triazine energetic materials. Chemical Communications, 53(61), 8632-8635. [Link]

-

Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Yao, C., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2626-2632. [Link]

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pnrjournal.com [pnrjournal.com]

Spectroscopic Characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride: A Technical Guide

Introduction

In the landscape of pharmaceutical and medicinal chemistry, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazole derivatives have garnered significant attention due to their diverse biological activities, often serving as bioisosteres for carboxylic acids.[1] The compound phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a molecule of interest, combining the structural features of a tetrazole ring, a phenyl group, and a methanamine hydrochloride salt. This unique combination suggests potential applications in drug discovery, necessitating a thorough and unambiguous structural characterization.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic data for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. The predictions are based on the analysis of structurally similar compounds and established spectroscopic databases.

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Phenyl protons: ~7.3-7.5 ppm (m); Methylene protons (-CH₂-): ~4.3-4.5 ppm (s); Amine protons (-NH₃⁺): ~8.5-9.5 ppm (br s); Tetrazole N-H: ~15-17 ppm (br s) |

| ¹³C NMR | Chemical Shift (δ) | Tetrazole C5: ~155-157 ppm; Phenyl C (ipso): ~133-135 ppm; Phenyl C (ortho, meta, para): ~128-131 ppm; Methylene C (-CH₂-): ~30-35 ppm |

| IR | Wavenumber (cm⁻¹) | N-H (tetrazole): ~2500-3200 (broad); N-H (amine salt): ~2800-3100 (broad); C-H (aromatic): ~3000-3100; C=N, N=N (tetrazole ring): ~1400-1600; C-N: ~1100-1300 |

| MS (ESI+) | m/z | [M+H]⁺: Expected at ~176.09; Fragmentation: Loss of N₂ (28 Da), loss of NH₃ (17 Da) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the phenyl, methylene, amine, and tetrazole protons. The hydrochloride salt form will result in the protonation of the amine group to an ammonium salt (-NH₃⁺).

-

Phenyl Protons (C₆H₅): These five protons will likely appear as a complex multiplet in the aromatic region, predicted to be around δ 7.3-7.5 ppm . The exact chemical shifts and splitting patterns will depend on the rotational freedom of the phenyl ring and the solvent used.

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge between the phenyl and tetrazole rings are chemically equivalent and are expected to appear as a singlet at approximately δ 4.3-4.5 ppm . For the analogous compound, 5-benzyl-1H-tetrazole, these protons appear at δ 4.25 ppm.[2]

-

Amine Protons (-NH₃⁺): The three protons of the ammonium group will likely be observed as a broad singlet at a downfield chemical shift, estimated to be in the range of δ 8.5-9.5 ppm . The broadness is due to quadrupolar broadening from the nitrogen atom and potential hydrogen exchange with residual water in the NMR solvent.

-

Tetrazole N-H Proton: The proton on the tetrazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear as a very broad signal significantly downfield, potentially between δ 15-17 ppm .[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Tetrazole Carbon (C5): The carbon atom of the tetrazole ring is characteristically deshielded and is predicted to have a chemical shift in the range of δ 155-157 ppm . This is consistent with data for 5-substituted-1H-tetrazoles.[3]

-

Phenyl Carbons (C₆H₅): The six carbons of the phenyl ring will show distinct signals. The ipso-carbon (the one attached to the methylene group) is expected around δ 133-135 ppm . The remaining aromatic carbons will appear in the typical range of δ 128-131 ppm .

-

Methylene Carbon (-CH₂-): The carbon of the methylene linker is anticipated to resonate at approximately δ 30-35 ppm . For 5-(4-chlorobenzyl)-1H-tetrazole, this carbon appears at δ 28.73 ppm, providing a good reference point.[2]

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for this compound due to its ability to dissolve polar compounds and exchangeable protons).

-

Spectrometer Setup: Tune and shim the spectrometer to the prepared sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-18 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is expected to show characteristic absorption bands corresponding to its various functional moieties.

-

N-H Stretching (Tetrazole): The N-H bond of the tetrazole ring is involved in hydrogen bonding and will likely appear as a broad band in the 2500-3200 cm⁻¹ region.

-

N-H Stretching (Ammonium Salt): The N-H stretching vibrations of the -NH₃⁺ group will also contribute to the broad absorption in the 2800-3100 cm⁻¹ range, often appearing as multiple, broad peaks.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹ ). The aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

-

C=N and N=N Stretching (Tetrazole Ring): The stretching vibrations of the C=N and N=N bonds within the tetrazole ring typically give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.[4]

-

C-N Stretching: The C-N stretching vibration is expected in the 1100-1300 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain an FT-IR spectrum to identify the functional groups.

Materials:

-

phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FT-IR Analysis Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound.

Predicted Mass Spectrum (ESI+)

In positive ion ESI-MS, the compound is expected to be detected as its protonated molecular ion.

-

Molecular Ion: The free base, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, has a monoisotopic mass of approximately 175.08 Da. The protonated molecule, [M+H]⁺, is therefore expected to have an m/z of ~176.09 .

-

Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation may occur. For tetrazoles, a characteristic fragmentation pathway involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. Another possible fragmentation is the loss of ammonia (NH₃) from the protonated amine, with a mass of 17 Da.

Experimental Protocol for ESI-MS

Objective: To determine the molecular weight and obtain information about the fragmentation of the compound.

Materials:

-

phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Formic acid (for promoting ionization)

-

ESI-mass spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analysis of small molecules.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z ~176.09) as the precursor ion and acquiring the spectrum of its fragment ions.

Mass Spectrometry Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is essential for its unambiguous identification and quality control. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS spectra, based on established principles and data from closely related compounds. The outlined experimental protocols and workflows offer a practical framework for researchers to acquire and interpret the spectroscopic data for this and other novel tetrazole derivatives. The collective data from these techniques will provide a unique spectroscopic fingerprint, confirming the molecular structure and paving the way for further investigation into the compound's potential applications.

References

-

SpectraBase. 1-Benzyl-1H-tetrazole - Optional[13C NMR]. [Link]

- Al-Masoudi, N. A. L., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(3), 251-267.

-

Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9335-9344. [Link]

-

Nasrollahzadeh, M., et al. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

-

Faramarzi, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient and Reusable Heterogeneous Catalyst. South African Journal of Chemistry, 68, 133-137. [Link]

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Royal Society of Chemistry. (2016).

- Klapötke, T. M., et al. (2007). Alkali Salts of 1-Methyl-5-nitriminotetrazole.

-

SpectraBase. 1-[2'-(1-Benzyl-1H-tetrazol-5-yl)-(1,1'-biphenyl)-3-yl]ethanone - Optional[13C NMR]. [Link]

-

Mariyam, S., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1H-tetrazol-5-ylimino)-methyl]-naphthalen-2-ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(3). [Link]

- Supplementary information: - The Royal Society of Chemistry. (2014).

- Digambar, K. B., et al. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

-

Al-Amiery, A. A. (2016). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]

-

Juhász, G., et al. (2008). Assignments of 13 C NMR data for the tetrazol-1-yl-isoalkanes. ResearchGate. [Link]

-

Al-Juboori, A. M. J. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

- A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptionally Active and Reusable Pd-Pt Nanoparticles on Activated Carbon.

- Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 39, 1827.

-

NIST. 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

-

Wang, Y., et al. (2019). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]

-

Hussain, S. T., et al. (2016). Novel Bis(2-(5-((5-phenyl-1 H -tetrazol-1-yl)methyl)-4 H -1,2,4-triazol-3-yl)phenoxy)Alkanes: Synthesis and Characterization. ResearchGate. [Link]

-

Preprints.org. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxiadiazol-2-yl]methanamine. [Link]

-

The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. [Link]

- Zahedi, E., et al. (2013). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)

-

PubChem. 1-Phenyl-5-mercaptotetrazole. [Link]

-

NIST. 1H-Tetrazole-5-thiol, 1-phenyl- Mass Spectrum. NIST WebBook. [Link]

-

SpectraBase. 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl- - Optional[1H NMR]. [Link]

Sources

An In-Depth Technical Guide to Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential of a unique tetrazole derivative.

Executive Summary

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its prominence stems from its role as a bioisostere of the carboxylic acid group, offering a similar acidic proton (at the N1 position) and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability.[2] These properties have led to the incorporation of tetrazoles into numerous FDA-approved drugs. The title compound, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, combines this valuable heterocycle with a chiral aminomethyl-phenyl group, presenting a unique three-dimensional structure for potential interactions with biological targets.

Chemical Identity and Physicochemical Properties

A critical first step in working with this compound is to establish its precise chemical identity. The nomenclature phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine specifies a distinct isomer where both a phenyl group and an amino group are attached to the same carbon, which is in turn bonded to the C5 position of the tetrazole ring.

It is crucial to note that a specific CAS number for this isomer could not be identified in common chemical databases. This suggests the compound is a novel or non-commercial entity. Researchers should be cautious of data associated with related, but structurally different, isomers.

Structural Details

| Attribute | Information |

| Systematic Name | phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride |

| Molecular Formula | C₈H₁₀ClN₅ |

| Molecular Weight | 211.65 g/mol |

| Chemical Structure |  |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Common Isomers with Assigned CAS Numbers

For clarity and to avoid experimental confusion, the following table lists common, commercially available isomers that may be mistaken for the title compound.

| Compound Name | CAS Number | Structural Difference |

| (1-phenyl-1H-tetrazol-5-yl)methanamine hydrochloride | 107269-65-8 | Phenyl group is attached to the N1 position of the tetrazole ring.[3][4] |

| (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride | 177595-28-7 | Methanamine group is on a phenyl ring attached to the C5 position of the tetrazole.[5] |

| (3-(1H-Tetrazol-5-yl)phenyl)methanamine | 765877-97-2 | Methanamine group is at the meta position of a phenyl ring attached to the C5 position.[6] |

Proposed Synthesis and Manufacturing Pathway

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can be logically approached via a two-step process. This pathway relies on robust and well-documented chemical transformations: the formation of a tetrazole ring from a nitrile precursor, followed by the conversion of a ketone to the target primary amine.

Step 1: Synthesis of 5-Benzoyl-1H-tetrazole (Key Intermediate)

Principle: The formation of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction between a nitrile and an azide source is a cornerstone of tetrazole chemistry.[1][2] Using benzoyl cyanide as the nitrile precursor directly installs the required benzoyl group at the C5 position.

Protocol:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add benzoyl cyanide (1.0 eq) and a suitable solvent such as DMF.

-

Reagents: Add sodium azide (NaN₃, 1.5 eq) and a Lewis acid catalyst like zinc chloride (ZnCl₂, 1.1 eq). The catalyst enhances the electrophilicity of the nitrile carbon, facilitating the cycloaddition.[7]

-

Reaction: Heat the mixture to 110-120 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours. Microwave-assisted methods can significantly reduce reaction times.[8]

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and acidify with dilute HCl to a pH of ~2. This protonates the tetrazole ring and precipitates the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure 5-benzoyl-1H-tetrazole.

Step 2: Reductive Amination to Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

Principle: Reductive amination is a highly efficient method for forming C-N bonds and is widely used in pharmaceutical synthesis.[9][10] The process involves the in-situ formation of an imine from the ketone intermediate and ammonia, which is then immediately reduced to the primary amine by a selective reducing agent.

Protocol:

-

Setup: In a round-bottom flask, dissolve the 5-benzoyl-1H-tetrazole intermediate (1.0 eq) in a suitable solvent like methanol.

-

Imine Formation: Add a source of ammonia. Anhydrous ammonia in methanol or ammonium acetate can be used. Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. These reagents are selective for the imine and will not reduce the ketone precursor or the aromatic rings.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction by carefully adding dilute aqueous HCl. This will neutralize the excess reducing agent and form the hydrochloride salt of the product. Extract the aqueous layer with a solvent like ethyl acetate to remove any non-polar impurities.

-

Isolation: The aqueous layer containing the hydrochloride salt can be concentrated under reduced pressure to yield the crude product.

Step 3: Final Purification and Salt Formation

Principle: The final step involves purifying the amine and ensuring the stable hydrochloride salt is formed.

Protocol:

-

Purification: The crude product from the reductive amination can be purified by recrystallization or column chromatography if necessary.

-

Salt Formation: If the free base was isolated, dissolve it in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (e.g., as a solution in ether) dropwise with stirring.

-

Isolation: The phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride will precipitate as a solid. Collect the salt by filtration, wash with cold ether, and dry under vacuum.

Spectroscopic and Analytical Data (Predicted)

Characterization of the final product is essential for confirming its structure and purity. The following are predicted analytical data based on the target structure.

| Analysis Type | Expected Observations |

| ¹H NMR | A broad singlet for the tetrazole N-H proton (>10 ppm), multiplets for the aromatic protons of the phenyl ring (7-8 ppm), a singlet or doublet for the benzylic C-H, and a broad signal for the -NH₃⁺ protons. |

| ¹³C NMR | Signals corresponding to the C5 of the tetrazole ring, the benzylic carbon, and the carbons of the phenyl ring. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (broad, ~2800-3200 cm⁻¹ for the amine salt), C-H aromatic stretching (~3000-3100 cm⁻¹), C=N and N=N stretching from the tetrazole ring (~1400-1600 cm⁻¹). |

| Mass Spec (MS) | The ESI+ spectrum should show a prominent [M+H]⁺ peak corresponding to the mass of the free base. |

Safety and Handling

No specific safety data sheet (SDS) exists for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. The following information is extrapolated from SDS documents for structurally related tetrazoles and azides.

-

General Hazards: Tetrazole compounds can be flammable solids and may pose an explosion risk if heated under confinement. Handle with care.

-

Toxicity: May be harmful if swallowed or inhaled. Avoid creating dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a respirator may be necessary.

-

-

Incompatible Materials: Strong oxidizing agents, strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Caution: The synthesis involves sodium azide, which is highly toxic and can form explosive metal azides. Handle with extreme caution and follow all institutional safety protocols for working with azides.

Potential Applications and Research Directions

The unique structure of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride makes it an attractive candidate for various applications in drug discovery and materials science.

-

Medicinal Chemistry: As a bioisostere for carboxylic acids, the tetrazole moiety can be used to design novel enzyme inhibitors, receptor antagonists, or agonists with improved pharmacokinetic profiles. The chiral center introduced by the aminomethyl-phenyl group allows for stereospecific interactions with biological targets.

-

Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, opening possibilities for the development of novel catalysts or functional materials.[11]

Further research should focus on the chiral resolution of the racemic amine to investigate the stereospecific bioactivity of the individual enantiomers.

References

-

PrepChem. (n.d.). Synthesis of Ethyl 5-Benzoyl-1H-tetrazole-1-acetate. Retrieved from [Link]

-

European Patent Office. (2017). Method for producing 1H-tetrazole derivative (EP 2845853 B1). Retrieved from [Link]

-

Popova, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1934. Retrieved from [Link]

-

Sutopo, et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone oxime Sodium Salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Medicinal Chemistry Letters, 11(3), 231-237. Retrieved from [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7118-7176. Retrieved from [Link]

-

ResearchGate. (2018). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). Retrieved from [Link]

-

Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Retrieved from [Link]

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1-Phenyl-5-tetrazolyl)methanamine hydrochloride 95% | CAS: 107269-65-8 | AChemBlock [achemblock.com]

- 4. [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride | 107269-65-8 [sigmaaldrich.cn]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. molcore.com [molcore.com]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]

- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ineosopen.org [ineosopen.org]

- 11. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes – Oriental Journal of Chemistry [orientjchem.org]

"phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride discovery and history"

An In-depth Technical Guide to the Discovery and Synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Introduction: The Ascendancy of the Tetrazole Moiety in Medicinal Chemistry

The story of tetrazole, a unique five-membered aromatic ring containing four nitrogen atoms and one carbon, begins in 1885 with the Swedish chemist J.A. Bladin.[1] His work, initially an investigation into the reactions of dicyanophenylhydrazine, led to the serendipitous formation of the first tetrazole derivative.[1] For many years, tetrazole chemistry remained a relatively niche area of organic synthesis. However, the 20th century witnessed a surge in interest as the pharmaceutical industry began to recognize the profound potential of this heterocyclic system.

The tetrazole functional group is a metabolically stable isostere for the carboxylic acid, a common functional group in many biologically active molecules.[1][2] This bioisosterism is a primary driver for the continued research and application of tetrazoles in drug discovery.[1] By replacing a carboxyl group with a tetrazole, medicinal chemists can often enhance a compound's lipophilicity, metabolic stability, and bioavailability, while maintaining or even improving its interaction with biological targets.[1][2] This has led to the incorporation of the tetrazole moiety into a wide array of approved drugs with diverse therapeutic applications, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory agents.[1][3]

This technical guide provides a comprehensive overview of a specific tetrazole-containing compound, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. While the specific discovery and history of this molecule are not extensively documented in publicly available literature, this guide will leverage the rich history of tetrazole chemistry to propose a logical and efficient synthetic pathway. We will delve into the mechanistic underpinnings of the key chemical transformations and provide detailed, field-proven experimental protocols for its synthesis.

Proposed Synthetic Pathway for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can be logically approached through a two-step process starting from readily available precursors. The core of this strategy involves the formation of the tetrazole ring from a nitrile, a cornerstone reaction in tetrazole chemistry. The chosen starting material, phenylacetonitrile (also known as benzyl cyanide), is a common and versatile building block in organic synthesis.[4]

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

PART 1: Core Synthesis - [3+2] Cycloaddition for Tetrazole Formation